3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
Overview
Description
3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a bromomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic conditions.
Coupling with pyridine: The final step involves coupling the bromomethylphenyl-1,2,4-oxadiazole intermediate with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo several types of chemical reactions:
Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be involved in various coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the bromomethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are typically used.
Major Products
Nucleophilic substitution: Substituted derivatives where the bromomethyl group is replaced by the nucleophile.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological studies: The compound can be used to study biological pathways and interactions, particularly those involving the oxadiazole and pyridine moieties.
Industrial applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine depends on its specific application:
In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the oxadiazole and pyridine rings.
In materials science: The compound’s properties, such as electronic configuration and stability, contribute to its role in enhancing the performance of materials.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzene
- 3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene
- 3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}furan
Uniqueness
3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity in biological systems compared to other similar compounds. Additionally, the combination of the oxadiazole and pyridine rings can impart unique electronic properties, making it valuable in materials science applications.
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-10-3-5-11(6-4-10)13-17-14(19-18-13)12-2-1-7-16-9-12/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSQGLQHNOGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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